2-Hydroxypromazine

Descripción general

Descripción

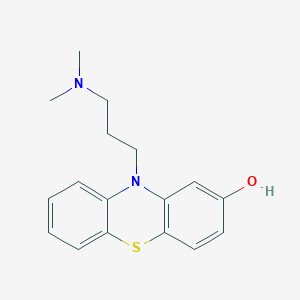

2-Hydroxypromazine is a chemical compound with the formula C17H20N2OS . It contains 41 atoms in total, including 20 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .

Synthesis Analysis

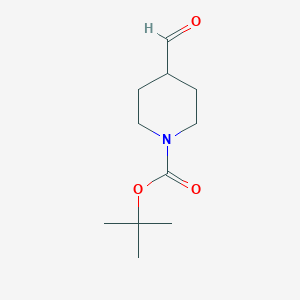

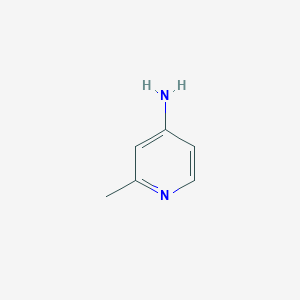

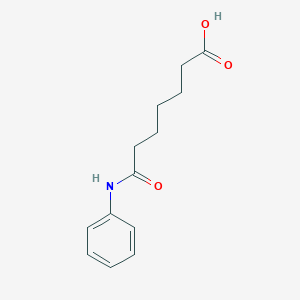

2-Hydroxypromazine is a metabolite of promazine . It has been synthesized via piperidine catalyzed cyclization with 3-formyl-2-hydroxypromazine and ethyl acetoacetate or Meldrum’s acid . The synthesis of these new compounds focused on the introduction of electron-withdrawing carbonyl groups on the 3-position of the coumarin lactone ring in order to increase polarization of the molecule .

Molecular Structure Analysis

2-Hydroxypromazine contains a total of 43 bonds, including 23 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic tertiary amine, 1 aromatic tertiary amine, 1 aromatic hydroxyl, and 1 sulfide .

Aplicaciones Científicas De Investigación

Photodecomposition Studies

2-Hydroxypromazine is formed when chlorpromazine hydrochloride is decomposed upon being irradiated with ultraviolet light . The order of the reaction, as measured by the expansion produced in a lecithin/chlorpromazine hydrochloride monolayer, varies between zero and about 3/4 . This study helps in understanding the adverse side effects observed when patients are treated with chlorpromazine hydrochloride .

Pharmacological and Behavioral Tests

2-Hydroxypromazine has been studied in some pharmacological and behavioral tests . It was found to be markedly less active than promazine, except in the sleeping time test when administered by the intravenous route . In this case, it was about as active as promazine .

Metabolite of Promazine

2-Hydroxypromazine is a metabolite of promazine . Understanding the activity of 2-Hydroxypromazine can help in understanding the effects of promazine, as the effects of promazine may be due in part to some of its metabolites .

Mecanismo De Acción

Target of Action

2-Hydroxypromazine, a metabolite of Promazine, primarily targets a variety of receptors in the brain, particularly dopamine receptors . Dopamine is a neurotransmitter that plays a crucial role in transmitting signals between brain cells .

Mode of Action

2-Hydroxypromazine acts as an antagonist at dopamine receptors, meaning it blocks these receptors and prevents dopamine from binding to them . Specifically, it is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors .

Biochemical Pathways

It is known that the compound’s interaction with dopamine receptors can influence various neurological and psychological processes, given the role of dopamine in mood regulation, reward, and motor control .

Pharmacokinetics

It is known that the compound binds to bovine serum albumin, which could influence its distribution within the body . The compound’s hydrophilic nature suggests it may be readily absorbed and distributed in the body .

Result of Action

The blocking of dopamine receptors by 2-Hydroxypromazine can lead to a variety of effects. In animal studies, 2-Hydroxypromazine was found to be less active than Promazine in all tests, except in the sleeping time test when administered by the intravenous route .

Action Environment

The action, efficacy, and stability of 2-Hydroxypromazine can be influenced by various environmental factors. For instance, the compound’s hydrophilic nature could affect its solubility and distribution in different bodily environments . Additionally, the compound’s binding to serum albumin could be influenced by the concentration of albumin and other substances in the blood .

Safety and Hazards

Propiedades

IUPAC Name |

10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVFQWULFRMLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192507 | |

| Record name | 2-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxypromazine | |

CAS RN |

3926-64-5 | |

| Record name | 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the photodecomposition of chlorpromazine relate to 2-Hydroxypromazine?

A2: Research indicates that 2-Hydroxypromazine is one of the photodegradation products of chlorpromazine, alongside promazine itself and chlorpromazine sulfoxide. This breakdown occurs upon exposure to ultraviolet light, both in vitro and in vivo. This photodecomposition is important because it contributes to the photosensitivity observed in patients undergoing chlorpromazine therapy. [, ]

Q2: How does the presence of a chlorine atom at the 2-position influence the photodecomposition of phenothiazines?

A3: Studies on the photodecomposition of various 2-substituted phenothiazines show that the 2-chloro derivative uniquely undergoes dechlorination to form phenothiazine. This suggests a free radical mechanism is involved in the breakdown of 2-chlorophenothiazine, which is not predominantly observed with other 2-substituents like methyl or methoxy groups. []

Q3: How does the structure of 3-hydroxypromazine impact its spectroscopic properties?

A4: The absorption spectrum of 3-hydroxypromazine in 50% sulphuric acid displays distinct peaks at 278, 343, 372, and 568 nm. This spectrum differentiates it from other hydroxypromazine isomers, particularly 2-hydroxypromazine, due to the unique presence of the peak at 372 nm. This difference highlights the influence of the hydroxyl group's position on the electronic structure and spectroscopic behavior of the molecule. []

Q4: What insights do in vivo studies provide regarding the formation of 2-hydroxypromazine from chlorpromazine?

A5: Studies in rats show that exposure to UV-A radiation leads to the formation of 2-hydroxypromazine and promazine from systemically administered chlorpromazine. This finding suggests a photodegradation pathway involving the generation of a promazinyl radical intermediate, which can then undergo further reactions. Notably, the study also indicates that chlorpromazine sulfoxide, a major chlorpromazine metabolite, is not a significant product of this photodegradation pathway. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)

![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)